Ganoderic Acid G
Overview
Description
Ganoderic acid G is a bioactive triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum. This compound is part of a larger group of ganoderic acids, which are known for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antioxidant properties. This compound has garnered significant attention due to its potential therapeutic effects and its role in traditional medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ganoderic acid G is primarily obtained through the extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, which uses acetyl-coenzyme A as an initial substrate. This pathway includes several steps, such as the condensation of acetyl-coenzyme A to form 3-hydroxy-3-methylglutaryl-coenzyme A, which is then reduced to mevalonate. Mevalonate is further converted into isopentenyl diphosphate and dimethylallyl diphosphate, which condense to form triterpenes like this compound .
Industrial Production Methods
Industrial production of this compound involves the cultivation of Ganoderma lucidum under controlled conditions. Various bioengineering techniques, including the use of different growth media and nutrient substrates, have been employed to enhance the yield of ganoderic acids. Additionally, genetic manipulation and the use of heterologous hosts, such as Saccharomyces cerevisiae, have been explored to increase the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Ganoderic acid G undergoes several types of chemical reactions, including oxidation, reduction, and glycosylation. These reactions are crucial for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to introduce oxygen-containing functional groups into this compound.
Reduction: Reducing agents like sodium borohydride are employed to reduce carbonyl groups to hydroxyl groups.
Glycosylation: Glycosyltransferases from Bacillus species are used to attach sugar moieties to this compound, resulting in the formation of glycosides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and glycosylated derivatives of this compound. These derivatives often exhibit enhanced solubility and bioactivity compared to the parent compound.
Scientific Research Applications
Chemistry: It serves as a valuable lead compound for the synthesis of novel triterpenoid derivatives with improved pharmacological properties.
Biology: Ganoderic acid G has been shown to modulate various biological pathways, including those involved in cell proliferation, apoptosis, and immune response.
Medicine: The compound exhibits significant anti-tumor, anti-inflammatory, and antioxidant activities, making it a promising candidate for the development of new therapeutic agents.
Mechanism of Action
Ganoderic acid G exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the activity of key enzymes involved in the biosynthesis of inflammatory mediators, such as cyclooxygenase and lipoxygenase. Additionally, this compound modulates the expression of genes involved in cell cycle regulation and apoptosis, leading to the suppression of tumor cell growth. The compound also exhibits antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .
Comparison with Similar Compounds
Ganoderic acid G is part of a larger group of ganoderic acids, which include compounds such as ganoderic acid A, B, and C. While all these compounds share a common triterpenoid structure, they differ in the number and position of functional groups, which contribute to their unique bioactivities. For example, ganoderic acid A has been shown to possess stronger anti-tumor activity compared to this compound, while ganoderic acid B exhibits more potent anti-inflammatory effects .
List of Similar Compounds
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid C
- Lucidenic acid A
- Lucidenic acid B
This compound stands out due to its balanced profile of anti-tumor, anti-inflammatory, and antioxidant activities, making it a versatile compound for various therapeutic applications.
Properties
IUPAC Name |
(6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-20,25,32-33,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,20+,25-,28+,29+,30+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJPBLZKOVIJQD-YYFGTHFASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98665-22-6 | |
Record name | Ganoderic acid G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GANODERIC ACID G | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ7U8EY503 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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